molecular formula C26H42N2O5 B12094508 (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine

Cat. No.: B12094508
M. Wt: 462.6 g/mol
InChI Key: LRONEGCUEUUBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine is a compound that combines an amino acid derivative with dicyclohexylamine. This compound is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine typically involves the protection of the amino group, followed by the introduction of the hydroxyhexanoic acid moiety. The dicyclohexylamine component is then added to form the final compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pH, and solvent composition to maximize yield and purity. The use of catalysts and purification techniques like crystallization or chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to prevent side reactions and degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The dicyclohexylamine component may enhance the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine is unique due to its combination of an amino acid derivative with dicyclohexylamine. This structure provides distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C26H42N2O5

Molecular Weight

462.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2

InChI Key

LRONEGCUEUUBJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.